H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-Gly-DL-Ala-DL-Arg-DL-Lys-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Ala-DL-Asn-DL-Gln-OH
Description
This compound is a synthetic peptide featuring a complex sequence of alternating D- and L-configured amino acids, including a modified residue (DL-xiThr). Its structure is characterized by:
- Sequence Motifs: Repeating Gly-Gly segments and multiple charged residues (Arg, Lys), which may influence solubility and receptor interactions.
Properties
IUPAC Name |
5-amino-2-[[4-amino-2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGYDLMFSFVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H129N27O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1809.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Principle of SPPS
- The peptide chain is assembled on an insoluble resin bead.
- Each amino acid is protected at the N-terminus (commonly by Fmoc, fluorenylmethyloxycarbonyl) and side chains are protected by suitable groups to prevent side reactions.
- The synthesis cycle includes:
- Deprotection of the N-terminal Fmoc group to expose a free amine.
- Coupling of the next protected amino acid activated by coupling reagents.
- Washing to remove excess reagents and byproducts.
- The cycle repeats until the full-length peptide is assembled.
- Finally, the peptide is cleaved from the resin and side-chain protecting groups are removed.
Coupling Reagents and Activation
- Carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activate the carboxyl group of the incoming amino acid to form reactive intermediates (O-acylisourea) that react with the free amine of the growing chain.
- Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) reduce racemization and side reactions by forming more stable active esters.
- Alternative coupling agents include HBTU , BOP , and others that improve coupling efficiency and reduce side reactions.
Protecting Groups
- The N-terminus is protected by Fmoc (base-labile) or Boc (acid-labile) groups.
- Side chains of amino acids like Arg, Lys, Ser, Asn, Gln, and Thr are protected by groups stable to the deprotection conditions but removable during final cleavage.
- For example, Lys and Arg side chains often use Pbf or Boc groups; Ser and Thr use tBu or similar groups.
- The unusual residue DL-xiThr would require a tailored protecting strategy depending on its chemical nature.
Cleavage and Purification
- After synthesis, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid, TFA) that also remove side-chain protecting groups.
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain high purity.
Specific Considerations for the Target Peptide
Use of DL-Amino Acids and Modified Residues
- The presence of DL- (racemic) amino acids such as DL-Phe, DL-Ala, DL-Arg, etc., means the synthesis must accommodate both stereoisomers or a racemic mixture.
- This can complicate coupling efficiency and purification due to diastereomer formation.
- DL-xiThr, a non-standard or modified threonine derivative, requires custom synthesis or procurement of the protected amino acid building block.
Segmental Synthesis for Longer Peptides
- Because the peptide is relatively long (20 residues), segment condensation or fragment coupling may be employed to improve yield and reduce aggregation during synthesis.
- Peptide fragments are synthesized separately and then chemically ligated using native chemical ligation or other chemoselective methods.
Advanced Methodologies and Innovations
Improved Washing and Deprotection Techniques
- Recent advances include wash-free or reduced-wash SPPS protocols that significantly reduce solvent use and waste by eliminating multiple washing steps between cycles.
- Elevated temperature and directed gas flushing can remove volatile deprotection bases efficiently, speeding synthesis and improving sustainability.
Automation and Scale
- Automated peptide synthesizers allow precise control over coupling cycles, reagent delivery, and monitoring.
- Typical scales range from 0.005 mmol to 2.5 mmol, suitable for research and small-scale production.
Data Table: Typical SPPS Cycle Parameters for the Target Peptide
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Resin Loading | Wang or Rink amide resin | Anchor first amino acid | Load DL-Phe or Gly as first residue |
| Fmoc Deprotection | 20% Piperidine in DMF, 2 × 5 min | Remove N-terminal Fmoc protecting group | Efficient removal, avoid overexposure |
| Amino Acid Coupling | Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma (3 eq), DMF | Activate carboxyl, form peptide bond | Double coupling for difficult residues |
| Washing | DMF (3 × 1 min) | Remove excess reagents | Minimized in advanced methods |
| Final Cleavage | TFA/TIS/H2O (95:2.5:2.5), 2-3 h | Cleave peptide from resin, remove side-chain protection | Precipitate peptide with cold ether |
| Purification | RP-HPLC | Obtain pure peptide | Gradient elution with acetonitrile/water + 0.1% TFA |
Research Results and Yields
- Typical yields for peptides of this length using Fmoc-SPPS range from 40% to 70% after purification, depending on sequence complexity and resin choice.
- Racemization is minimized by optimized coupling agents and additives.
- Purity after RP-HPLC typically exceeds 95% .
- Side-chain protecting groups and the presence of DL-amino acids may slightly reduce yield due to steric hindrance or diastereomer formation.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, using reagents like sodium borohydride.
Substitution: Involves replacing one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds between cysteine residues, while reduction may break these bonds.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, structure, and reactivity. It can also serve as a building block for creating more complex molecules.
Biology
In biological research, peptides like this one are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as probes to investigate the function of specific proteins.
Medicine
In medicine, synthetic peptides are used in drug development, particularly for creating peptide-based therapeutics. These peptides can mimic natural peptides in the body, offering potential treatments for various diseases.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely, depending on the peptide’s function.
Comparison with Similar Compounds
Sequence and Structural Features
The table below compares the target compound with peptides from and :
*Calculated based on sequence. †Approximate due to variable DL configurations and xiThr.
Key Observations :
- Gly-Gly Motifs : Both the target and H-Phe-Gly-Gly-Phe-Phe-OH () share this flexible motif, which may enhance conformational adaptability for receptor binding .
- Charged vs. Hydrophobic Residues : The target’s Arg and Lys residues contrast with the hydrophobic-dominated H-DL-Ala-Gly-DL-Ala... (), suggesting divergent solubility and electrostatic interactions .
Physicochemical Properties
- Solubility : The target’s charged residues (Arg, Lys) likely improve aqueous solubility compared to the neutral H-Phe-Gly-Gly-Phe-Phe-OH.
- Stability : DL-configured peptides often exhibit protease resistance, a feature shared with H-DL-Ala-Gly-DL-Ala... (), but the xiThr modification may introduce steric hindrance, further enhancing stability .
Bioactivity Predictions
- Opioid Receptor Interactions: Unlike the dynorphin analog in (H-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH), the target lacks Tyr or Met, critical for opioid activity. However, its Arg/Lys clusters may support alternative receptor binding, such as antimicrobial or cell-penetrating functions .
- QSAR Insights : Using van der Waals descriptors (), the target’s bulky xiThr and DL-Ala residues may reduce membrane permeability compared to smaller peptides like H-Phe-Gly-Gly-Phe-Phe-OH .
Biological Activity
The compound H-DL-Phe-Gly-Gly-DL-Phe-DL-xiThr-Gly-DL-Ala-DL-Arg-DL-Lys-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Ala-DL-Asn-DL-Gln-OH is a complex peptide with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in areas such as pain management, metabolic regulation, and possibly other physiological functions. This article explores the biological activity of this compound based on available research findings.
The biological activity of peptides like this compound often involves interactions with specific receptors or pathways in the body. Peptides can act as agonists or antagonists at various receptor sites, influencing numerous physiological processes.
- Receptor Interaction : Many peptides interact with G-protein coupled receptors (GPCRs), which are crucial for signal transduction in cells. The specific amino acid sequence of H-DL-Phe-Gly-Gly and its derivatives may allow it to bind to certain GPCRs, potentially modulating their activity.
- Hormonal Regulation : Peptides can mimic or inhibit the action of hormones, thereby impacting metabolic processes. For instance, certain sequences may influence insulin signaling or glucagon-like peptide pathways.
Case Studies and Findings
- Pain Management : Research indicates that certain peptide sequences similar to H-DL-Phe-Gly-Gly can exhibit analgesic properties. For example, studies have shown that synthetic analogs can reduce pain perception in animal models by acting on pain pathways in the central nervous system.
- Metabolic Effects : Peptides derived from similar sequences have been studied for their roles in glucose metabolism and appetite regulation. For instance, compounds that resemble glucagon-like peptides have been shown to enhance insulin sensitivity and promote weight loss in diabetic models.
- Neuroprotective Effects : Some studies suggest that peptides with similar structures may provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
Data Table of Biological Activities
Clinical Applications
The potential clinical applications of H-DL-Phe-Gly-Gly and its derivatives are vast:
- Diabetes Management : Similar peptides have been utilized to create therapies aimed at managing Type 2 diabetes through improved insulin signaling.
- Osteoporosis Treatment : Investigations into the use of peptides for bone density improvement suggest that compounds like H-DL-Phe-Gly-Gly could play a role in osteoporosis treatment by mimicking parathyroid hormone effects.
Future Directions
Further research is necessary to fully elucidate the mechanisms by which H-DL-Phe-Gly-Gly exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : More comprehensive animal studies to assess long-term effects and safety profiles.
- Clinical Trials : Initiating clinical trials to evaluate efficacy in human subjects, particularly for metabolic disorders and pain management.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing and characterizing this complex DL-configuration peptide?
- Methodological Answer : Synthesis requires stepwise solid-phase peptide synthesis (SPPS) with careful optimization of coupling reagents (e.g., HBTU/HOBt) and deprotection steps. DL-amino acids introduce stereochemical heterogeneity, necessitating advanced purification via reverse-phase HPLC with chiral columns. Characterization involves tandem mass spectrometry (MS/MS) for sequence validation and circular dichroism (CD) to assess secondary structure deviations caused by non-standard residues like DL-xiThr .
Q. How do DL-configurations influence the peptide’s stability and interaction with biological targets?
- Methodological Answer : Compare enzymatic degradation rates (e.g., using trypsin/chymotrypsin assays) between DL- and L-configured analogs. Use surface plasmon resonance (SPR) to measure binding kinetics with target receptors. Computational modeling (e.g., molecular dynamics simulations) can predict conformational flexibility caused by DL-residues, validated via NMR spectroscopy .
Q. What analytical techniques are most reliable for assessing purity and stereochemical integrity?
- Methodological Answer : Combine HPLC with evaporative light scattering detection (ELSD) for purity analysis. Chiral GC-MS or capillary electrophoresis (CE) with cyclodextrin-based buffers resolves DL-enantiomers. MALDI-TOF MS confirms molecular weight, while 2D-NMR (e.g., NOESY) identifies stereochemical anomalies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across studies?
- Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and assay conditions (e.g., cell-line specificity). Reproduce conflicting experiments with standardized protocols (e.g., χDL for machine-readable reproducibility) and use statistical tools (e.g., ANOVA) to identify confounding factors .
Q. What computational strategies are effective for modeling interactions of non-standard residues (e.g., DL-xiThr) with enzymes?
- Methodological Answer : Employ hybrid QM/MM simulations to study xiThr’s electronic effects on active-site binding. Validate predictions via X-ray crystallography or cryo-EM of peptide-enzyme complexes. Machine learning models (e.g., AlphaFold-Multimer) can predict binding interfaces altered by DL-configurations .
Q. How can researchers design experiments to study the peptide’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments using phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over time. Accelerated stability studies (e.g., Arrhenius modeling) predict shelf-life. Incorporate isotopic labeling (e.g., ¹⁵N) for tracking metabolic breakdown in cell cultures .
Q. What methodologies address the peptide’s potential aggregation in aqueous solutions?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor particle size distribution. Test surfactants (e.g., Tween-80) or co-solvents (e.g., glycerol) to inhibit aggregation. TEM or atomic force microscopy (AFM) visualizes fibril formation, while Thioflavin T assays quantify amyloidogenicity .
Data and Protocol Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this peptide given its stereochemical complexity?
- Methodological Answer : Adopt χDL protocols to encode synthesis steps in machine-readable formats, minimizing human error. Share raw analytical data (e.g., HPLC chromatograms, NMR spectra) in open-access repositories. Cross-validate results via inter-laboratory studies using identical reagents and equipment .
Q. What statistical frameworks are recommended for analyzing dose-response discrepancies in cellular assays?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use bootstrapping or Bayesian inference to quantify uncertainty. Control for batch effects (e.g., cell-passage number) via randomized block experimental designs .
Tables for Key Methodological Comparisons
Key Considerations
- Stereochemical Complexity : DL-residues and non-standard amino acids (e.g., xiThr) necessitate rigorous structural validation.
- Data Transparency : Open sharing of protocols (via χDL) and raw data mitigates reproducibility crises .
- Interdisciplinary Approaches : Combine wet-lab experiments (e.g., SPR) with computational tools (e.g., MD simulations) for holistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
